(1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol
Overview
Description
(1S)-1-(3-fluoropyridin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protective Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol, closely related to (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol, has been identified as an effective protecting group for methacrylic acid. It can be selectively removed post-polymerization, either chemically under alkaline conditions or thermally at or above 110°C, while remaining stable under acidic conditions. This property makes it a promising tool in polymer chemistry (Elladiou & Patrickios, 2012).
X-Ray Crystallography of Derivatives
Research involving X-ray crystallography of derivatives of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol has provided insights into molecular structures. For instance, the crystallization of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol in the monoclinic system was documented, revealing intermolecular hydrogen bonds and the formation of a trans double bond in related compounds (Percino et al., 2008).
Synthesis of Beta3-Adrenergic Receptor Agonists
(1S)-1-(3-Fluoro-pyridin-2-yl)ethanol analogues have been synthesized for use in beta3-adrenergic receptor agonists. These compounds are important for developing treatments targeting these receptors (Perrone et al., 2006).
Chemosensor Development
A chemosensor incorporating a derivative of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol was synthesized for detecting Zn2+ ions in living cells and aqueous solutions. This sensor showed significant fluorescence enhancement in the presence of Zn2+, demonstrating its potential for practical applications in biological and environmental monitoring (Park et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, such as the 1-(p-fluorophenyl)-2-(2′-pyridyl)ethanol, offer insights into the chemical properties and potential applications of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol in various fields, including pharmaceuticals and materials science (Percino et al., 2007).
Magnetic Properties of Manganese Complexes
Studies on the magnetic properties of trinuclear oxo-centered manganese complexes, using derivatives of (1S)-1-(3-Fluoro-pyridin-2-yl)ethanol, contribute to the understanding of mixed-valence complexes and their potential applications in magnetic materials and catalysis (Ribas et al., 1997).
Properties
IUPAC Name |
(1S)-1-(3-fluoropyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXJHLSFAQVXJE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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